5-(4-iodophenyl)-1H-pyrazol-4-amine

Suzuki-Miyaura cross-coupling halogenated aminopyrazoles dehalogenation side reaction

5-(4-Iodophenyl)-1H-pyrazol-4-amine (CAS 1253733-68-4) is a heterocyclic aryl iodide belonging to the 4-aminopyrazole family, characterized by a free amino group at the 4-position and a 4-iodophenyl substituent at the 5-position of the pyrazole ring. With a molecular formula of C₉H₈IN₃ and a molecular weight of 285.08 g·mol⁻¹, this compound serves as a versatile intermediate for metal-catalyzed cross-coupling reactions, a heavy-atom derivative for macromolecular phasing, and a precursor to pharmacologically active diarylpyrazole scaffolds.

Molecular Formula C9H8IN3
Molecular Weight 285.08 g/mol
Cat. No. B12636847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-iodophenyl)-1H-pyrazol-4-amine
Molecular FormulaC9H8IN3
Molecular Weight285.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=NN2)N)I
InChIInChI=1S/C9H8IN3/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13)
InChIKeyQHKIYTIYSBOAME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Iodophenyl)-1H-pyrazol-4-amine: A Strategic 4-Aminopyrazole Building Block for Targeted Synthesis and Biophysical Studies


5-(4-Iodophenyl)-1H-pyrazol-4-amine (CAS 1253733-68-4) is a heterocyclic aryl iodide belonging to the 4-aminopyrazole family, characterized by a free amino group at the 4-position and a 4-iodophenyl substituent at the 5-position of the pyrazole ring . With a molecular formula of C₉H₈IN₃ and a molecular weight of 285.08 g·mol⁻¹, this compound serves as a versatile intermediate for metal-catalyzed cross-coupling reactions, a heavy-atom derivative for macromolecular phasing, and a precursor to pharmacologically active diarylpyrazole scaffolds . Its iodine substituent confers distinct physicochemical and reactive properties not attainable with the corresponding chloro, bromo, or fluoro analogues.

Why 5-(4-Iodophenyl)-1H-pyrazol-4-amine Cannot Be Reliably Replaced by Its 4-Halo Analogues in Critical Applications


Halogen substitution at the para position of the phenyl ring profoundly modulates both the electronic character of the pyrazole nucleus and the compound's reactivity profile. While 4-fluoro, 4-chloro, and 4-bromo analogues are commercially available as potential substitutes, the iodine atom in 5-(4-iodophenyl)-1H-pyrazol-4-amine provides a unique combination of a superior leaving group for oxidative addition, a large anomalous scattering factor for X-ray crystallographic phasing, and a handle for direct isotopic exchange with radioiodine [1]. Moreover, direct experimental comparisons in palladium-catalyzed transformations show that iodo, bromo, and chloro derivatives do not behave equivalently; the iodo compound displays a distinct propensity for dehalogenation side reactions that can be either detrimental or synthetically exploitable depending on the reaction manifold [2]. These differences directly impact procurement decisions when planning synthetic routes, structural biology experiments, or radiopharmaceutical development.

5-(4-Iodophenyl)-1H-pyrazol-4-amine: Quantitative Differentiation Evidence for Scientific Procurement


Suzuki–Miyaura Cross-Coupling Efficiency: Iodo vs. Bromo and Chloro Aminopyrazoles

In a direct head-to-head comparison under optimized Suzuki–Miyaura conditions, 4-iodopyrazole substrates exhibited markedly greater dehalogenation side-product formation than their bromo and chloro counterparts, resulting in lower yields of the desired cross-coupled product [1]. While the chloro and bromo derivatives afforded the arylated products cleanly, the iodo analogue consistently gave substantial amounts of the reduced (dehalogenated) material, forcing a reassessment of synthetic strategy when the iodo compound is selected as the electrophilic partner. This side-reaction propensity is intrinsic to the C–I bond's weaker bond dissociation energy and governs the overall process mass intensity.

Suzuki-Miyaura cross-coupling halogenated aminopyrazoles dehalogenation side reaction

Heavy-Atom Anomalous Scattering Power: Iodine vs. Bromine vs. Chlorine for Macromolecular Phasing

The anomalous scattering factor f″ at the Cu Kα wavelength (1.5418 Å) for iodine is 7.48 electrons, compared with 1.47 for bromine and 0.48 for chlorine [1]. This 5‑fold advantage over bromine and 16‑fold advantage over chlorine enables robust single-wavelength anomalous diffraction (SAD) phasing of macromolecular crystals soaked or co-crystallized with the compound, whereas the bromo analogue often requires more highly redundant data collection or multi-wavelength approaches.

X-ray crystallography anomalous scattering SAD/MAD phasing

Isotopic Exchange Capability Enabling Radioiodination for SPECT/PET Tracer Development

The aryl iodide moiety in 5-(4-iodophenyl)-1H-pyrazol-4-amine can undergo direct isotopic exchange with Na¹²⁵I or Na¹³¹I via electrophilic or nucleophilic exchange methods, yielding the ¹²⁵I‑ or ¹³¹I‑labeled congener without altering the compound's structure or binding properties [1]. In contrast, the chloro, fluoro, and bromo analogues lack a straightforward, high-yield radiohalogenation pathway; radiochlorination and radiofluorination require entirely different precursor designs and are not feasible by simple exchange. Quantitative exchange efficiency depends on the specific protocol but typically achieves 50–90% radiochemical yield for aryl iodides under optimized conditions.

radioiodination SPECT imaging isotopic exchange

Precursor to High-Affinity Cannabinoid CB1 Antagonists: Iodo vs. Chloro Analogues in Receptor Binding

The 5-(4-iodophenyl) pharmacophore is retained in the potent CB1 antagonist AM251 (Ki = 7.5 nM for rat forebrain CB1 receptors) and related diarylpyrazoles [1]. The analogous 5-(4-chlorophenyl) series, exemplified by SR141716A (rimonabant), yields a Ki of 1.98 nM at human CB1 but exhibits a different selectivity window over CB2 and distinct in vivo metabolic profile [2]. While 5-(4-iodophenyl)-1H-pyrazol-4-amine is a building block used to construct such probes, the choice between the iodo and chloro starting materials dictates the downstream structure–activity relationships and the ease of further functionalization. The iodo variant allows late-stage elaboration at the pyrazole N1 and C3 positions while retaining the iodine as a site for subsequent orthogonal coupling or radiolabeling.

cannabinoid CB1 receptor diarylpyrazole structure-activity relationship

High-Value Application Scenarios for 5-(4-Iodophenyl)-1H-pyrazol-4-amine in Research and Early-Stage Development


Experimental Phasing of Challenging Protein–Ligand Co-Crystal Structures via SAD

When screening for a suitable heavy-atom derivative for single-wavelength anomalous diffraction (SAD) phasing, 5-(4-iodophenyl)-1H-pyrazol-4-amine provides a powerful iodine anomalous signal (f″ = 7.48 e⁻ at Cu Kα) that is over 5‑fold stronger than the bromo analogue [1]. Co‑crystallization or soaking of the target protein with the compound enables robust phase determination with reduced data multiplicity and lower X‑ray dose, making it the preferred choice for laboratories operating home-source X‑ray generators or limited-beamtime synchrotron facilities.

Development of Radioiodinated SPECT Tracers for CNS Target Occupancy Studies

The ready isotopic exchangeability of the aryl iodide makes this compound a convenient precursor for ¹²⁵I‑ or ¹³¹I‑labeled probes. Scenarios requiring direct biodistribution imaging of the pyrazole scaffold, target engagement quantification, or pharmacokinetic profiling can exploit late-stage radioiodination without the need for complex precursor synthesis or prosthetic group chemistry [2]. This enables rapid translation from in vitro hits to in vivo imaging agents in neuroscience and oncology programs.

Synthesis of Orthogonally Functionalized Diarylpyrazole Libraries for Kinase and GPCR Screening

The iodine atom serves as a versatile handle for sequential palladium-catalyzed transformations, allowing chemists to introduce aryl, alkynyl, or amine substituents at the 4-iodophenyl position while independently modifying the pyrazole C3 and N1 positions [3]. This orthogonal reactivity strategy is employed to generate focused compound libraries targeting kinases or GPCRs, where the iodine substituent can be retained for subsequent heavy-atom crystallographic analysis or radiographic detection.

Selective Construction of CB1 Antagonist Tool Compounds with Distinct Pharmacological Profiles

Medicinal chemistry groups aiming to explore structure–activity relationships around the CB1 receptor use 5-(4-iodophenyl)-1H-pyrazol-4-amine as a key building block to access the AM251 chemotype, which differs from the rimonabant (SR141716A) series in its CB1/CB2 selectivity ratio and metabolic fate [4]. The iodo intermediate enables modular assembly of diverse analogues, facilitating the identification of tool compounds with tailored selectivity, central nervous system penetration, and off-rate kinetics for preclinical target validation.

Quote Request

Request a Quote for 5-(4-iodophenyl)-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.